molecular formula C6H4N4 B3354902 Pyridino(3,2-e)1,2,4-triazine CAS No. 6133-44-4

Pyridino(3,2-e)1,2,4-triazine

Cat. No.: B3354902
CAS No.: 6133-44-4
M. Wt: 132.12 g/mol
InChI Key: GUODQFHMIYUCLH-UHFFFAOYSA-N
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Description

Pyridino(3,2-e)1,2,4-triazine is a nitrogen-rich heterobicyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science research. This fused ring system integrates pyridine and 1,2,4-triazine pharmacophores, a combination recognized for conferring significant biological activity. Scientific studies on analogous pyrido-1,2,4-triazine structures have demonstrated potent fungicidal activity against major phytopathogens such as Mycosphaerella graminicola (wheat leaf blotch), Magnaporthe grisea (rice blast), and Rhizoctonia solani (rice sheath blight) . Furthermore, related 1,2,4-triazine derivatives have shown promising anticancer properties against various human cancer cell lines, indicating its value as a core structure in oncological drug discovery . Beyond its biological applications, the 1,2,4-triazine moiety is known for its electron-deficient nature, making it a valuable diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions . This "click chemistry" capability allows researchers to utilize this compound for efficient bioconjugation strategies, the development of fluorescent probes, and the synthesis of more complex polycyclic systems . Our product is supplied as a high-purity compound to ensure consistent and reliable results in your investigative workflows. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[3,2-e][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c1-2-5-6(7-3-1)10-9-4-8-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUODQFHMIYUCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210244
Record name Pyridino(3,2-e)1,2,4-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6133-44-4
Record name Pyridino(3,2-e)1,2,4-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006133444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridino(3,2-e)1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyridino 3,2 E 1,2,4 Triazine and Its Analogues

Cyclization and Condensation Reaction Approaches

The construction of the pyridino(3,2-e)1,2,4-triazine core through cyclization and condensation reactions represents a foundational approach. These methods typically involve the sequential formation of the fused ring system from precursor molecules containing either the pyridine (B92270) or the 1,2,4-triazine (B1199460) moiety.

Routes Involving Pyridine and 1,2,4-Triazine Precursors

A prominent strategy for synthesizing pyridino(3,2-e)1,2,4-triazines involves the acid-catalyzed cyclization of suitably substituted 3-aminopyridines. These precursors are often generated through the reduction of the corresponding 3-nitropyridines researchgate.net. Another established method is the Niementowski-type ring condensation, which has been successfully applied to prepare trisubstituted pyridino[3,2-e] researchgate.netscielo.brrsc.orgtriazines from a monocyclic 1,2,4-triazine researchgate.net.

The cyclocondensation of 4-aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with various α,β-bifunctional compounds offers a regioselective pathway to fused pyridotriazine systems scielo.br. This reaction proceeds through the initial condensation of the more electrophilic center with the N-amino group of the pyridine derivative, followed by cyclization scielo.br. Similarly, the reaction of 1,6-diaminopyridinone derivatives with ninhydrin (B49086) in acetic acid yields pyridino[1,2-b] researchgate.netscielo.brrsc.orgtriazine intermediates, which can be further functionalized rsc.orgrsc.org. The proposed mechanism for this transformation involves the initial condensation of ninhydrin with the 1,6-diaminopyridinone, followed by an intramolecular cyclization where a nucleophilic amino group attacks a carbonyl group to form the triazine ring rsc.org.

A series of pyrrolo[3,2-e] researchgate.netscielo.brrsc.orgtriazine derivatives have been synthesized starting from diethyl 3-methyl-1H-pyrrole-2,4-dicarbamate. This precursor undergoes coupling with diazonium salts to form 2-arylhydrazones, which are then cyclized in an alkaline medium to yield the final tricyclic product clockss.org.

Multi-Component Reaction (MCR) Strategies for Scaffold Assembly

Multi-component reactions (MCRs) provide an efficient and atom-economical approach for the assembly of complex heterocyclic scaffolds like pyridotriazines. A one-pot, four-component cascade reaction has been developed for the synthesis of novel spiroindenopyridotriazine-4H-pyrans. This process begins with the formation of 1,6-diaminopyridine-2-one compounds, which then react with ninhydrin to produce pyridotriazine derivatives. These intermediates subsequently undergo a three-component reaction with malononitrile (B47326) and a pyrazolone (B3327878) to generate the final spiro compounds rsc.orgnih.govresearchgate.net.

Another example involves a one-pot, three-component reaction for the synthesis of pyrimido[2,1-c] researchgate.netscielo.brrsc.orgtriazine derivatives under thermal aqueous conditions, showcasing the utility of MCRs in creating diverse fused triazine systems researchgate.net. The synthesis of 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one has been achieved through both one-pot three-component and four-component strategies, highlighting the versatility of MCRs mdpi.com.

PrecursorsReagents/ConditionsProduct TypeReference
3-Nitro-pyridines1. Reduction 2. Acid-catalyzed cyclizationPyrido[3,2-e]-as-triazines researchgate.net
Monocyclic triazineNiementowski-type condensationTrisubstituted pyrido[3,2-e] researchgate.netscielo.brrsc.orgtriazines researchgate.net
4-Aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrilesα,β-Bifunctional compoundsPyrido[1,2-b] researchgate.netscielo.brrsc.orgtriazine derivatives scielo.br
Cyanoacetohydrazide, Ethyl cyanoacetate, Aromatic aldehydes, Ninhydrin, Malononitrile, PyrazoloneSequential MCR, Ethanol, mild conditionsSpiroindenopyridotriazine-4H-pyrans nih.govresearchgate.net
3-Amino-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one, Thiophene-2-carbaldehyde, MalononitrileKnoevenagel one-pot synthesis, basic conditionsPyrimido[2,1-c] researchgate.netscielo.brrsc.orgtriazine derivative researchgate.net

Aza Diels-Alder Reactions in this compound Synthesis

The aza Diels-Alder reaction, particularly the inverse electron-demand variant, is a powerful tool for the construction of pyridine rings and, by extension, fused pyridotriazine systems. This methodology leverages the electron-deficient nature of the 1,2,4-triazine ring, which acts as an azadiene.

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition Pathways

The IEDDA reaction of 1,2,4-triazines with electron-rich dienophiles is a well-established and versatile strategy for pyridine synthesis researchgate.netrsc.org. The reaction typically proceeds through a [4+2] cycloaddition across the C3 and C6 positions of the triazine ring, followed by a retro-Diels-Alder reaction that extrudes a molecule of nitrogen, leading to the formation of a dihydropyridine (B1217469) intermediate. Subsequent aromatization yields the final pyridine product researchgate.net. This approach has been used to synthesize a variety of pyridine and 2,2'-bipyridine (B1663995) derivatives wm.eduresearchgate.net.

Microwave irradiation has been shown to significantly enhance the efficiency of IEDDA reactions, reducing reaction times and improving yields for the synthesis of various fused pyridine systems, including those derived from 1,2,4-triazines beilstein-journals.org. For instance, substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones have been synthesized from 1,2,4-triazines bearing a tethered alkyne side chain via a microwave-activated intramolecular IEDDA reaction beilstein-journals.org. The coordination of a Re(I) complex to the 1,2,4-triazine ring has been found to accelerate the IEDDA reaction with bicyclooctyne by a factor of 55, a strategy with potential applications in bioorthogonal chemistry rsc.org.

A novel approach involves the direct use of methyl ketones as dienophiles in IEDDA reactions with 1,2,4-triazines under basic conditions, which circumvents the need to pre-form enamine intermediates rsc.org.

Regioselective and Diastereoselective Control in Cycloaddition Reactions

Controlling regioselectivity and diastereoselectivity is crucial for the synthesis of specific, highly substituted pyridotriazine analogues. In the reaction of unsymmetrical 1,2,4-triazines with dienophiles, the cycloaddition can occur with distinct regiochemical outcomes. For example, the reaction of amidrazones with unsymmetrical tricarbonyl compounds leads to specific triazine isomers, which then react with dienophiles like 2,5-norbornadiene (B92763) in a regioselective manner researchgate.net.

A synthetic route to polysubstituted pyrrolo[2,1-f] researchgate.netscielo.brrsc.orgtriazines has been developed based on the 1,3-dipolar cycloaddition of 1,2,4-triazin-1-ium ylides with electron-poor dipolarophiles. This method demonstrates high regioselectivity and, in some cases, diastereoselectivity. For instance, the reaction with acrylonitrile (B1666552) yielded two diastereomers of a single regioisomer, while the reaction with N-ethylmaleimide afforded two diastereomeric products in an 8-to-1 ratio acs.org. DFT calculations have been employed to understand the energy differences between transition states leading to different diastereomers acs.org.

DieneDienophileKey Features/ConditionsProduct TypeReference
1,2,4-TriazinesElectron-rich enaminesInverse electron-demand, N2 extrusionPyridines researchgate.net
1,2,4-TriazinesMethyl ketonesBase-catalyzed, no enamine intermediatePyridines rsc.org
1,2,4-Triazine with tethered alkyneIntramolecularMicrowave irradiation (220 °C)3,4-Dihydro-1,8-naphthyridin-2(1H)-ones beilstein-journals.org
Re(I)-coordinated 1,2,4-triazineBicyclooctyne (BCN)55-fold rate accelerationPyridine derivative rsc.org
1-Alkyl-1,2,4-triazinium ylidesElectron-poor dipolarophiles1,3-Dipolar cycloaddition, Regio- and diastereoselectivePolysubstituted pyrrolo[2,1-f] researchgate.netscielo.brrsc.orgtriazines acs.org

Novel Synthetic Routes and Methodological Advances

Recent research continues to expand the synthetic toolkit for accessing this compound and its isomers, with a focus on efficiency, novelty, and the generation of molecular diversity.

A novel approach for the synthesis of indenopyridotriazine [4.3.3]propellanes has been reported. This method involves the reaction of pyridino researchgate.netscielo.brrsc.orgtriazines (generated from 1,6-diaminopyridinones and ninhydrin) with N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) in the presence of acetic acid rsc.org. The proposed mechanism suggests a protonation of the triazine followed by reaction with NMSM and a subsequent N-cyclization to form the complex propellane structure rsc.org.

The synthesis of new tetracyclic and pentacyclic systems based on the pyrano[3,4-c]thieno[3,2-e] researchgate.netscielo.brrsc.orgtriazolo[4,3-a]pyridine core has been developed. This involves a one-pot reaction where the closure of a thiophene (B33073) ring occurs simultaneously with alkylation, leading to tetracyclic compounds in high yields. These can be further cyclized to form pentacyclic structures nih.gov.

Another innovative route involves the synthesis of novel 3-/2,3-substituted pyrido[4,3-e] researchgate.netscielo.brrsc.orgtriazino[3,2-c] researchgate.netscielo.brrsc.orgthiadiazine 6,6-dioxides. The reaction of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with 2-oxoalkanoic acids or phenylglyoxylic hydrates in refluxing glacial acetic acid leads to this new heterocyclic ring system mdpi.com. The proposed mechanism involves an initial condensation, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form a pyridothiadiazine intermediate, which then undergoes a final condensation to close the triazine ring mdpi.com.

Development of Efficient and Modular Synthetic Strategies

The development of efficient and modular synthetic routes allows for the generation of a diverse range of this compound derivatives for various applications. A key approach involves the condensation of α,β-diketo-ester equivalents with appropriate amidrazones or related precursors. researchgate.net

One notable strategy involves a Niementowski-type ring condensation. This method has been successfully employed to synthesize trisubstituted pyrido[3,2-e] rsc.orgmdpi.comscielo.brtriazines from a monocyclic triazine. researchgate.net This approach offers a convergent pathway to the desired heterocyclic system.

Another versatile method is the inverse-electron-demand aza-Diels-Alder (IEDDA) reaction. researchgate.netacs.org This powerful cycloaddition strategy utilizes 1,2,4-triazines as the diene component, which react with electron-rich dienophiles to construct the pyridine ring. This methodology has proven effective for the synthesis of highly substituted pyridines and has been applied to the total synthesis of natural products like the louisianin alkaloids. acs.org The reaction conditions for these cycloadditions can sometimes be harsh, requiring high temperatures and long reaction times, although milder and more versatile directed cycloaddition approaches have also been developed. researchgate.net

Researchers have also developed one-pot multicomponent methods. For instance, a green synthesis approach using polyethylene (B3416737) glycol (PEG-600) as a reaction medium has been reported for the synthesis of related triazine systems, yielding excellent results without the need for isolating intermediates. researchgate.net Furthermore, rhodium-catalyzed O-H insertion/rearrangement/cyclization sequences provide a practical and efficient route to 3,6-disubstituted and 3,5,6-trisubstituted-1,2,4-triazines under mild conditions. researchgate.net

Late-stage functionalization is another important aspect of modular synthesis. An efficient method for the late-stage functionalization of pyridinium (B92312) 1,2,4-triazines has been developed, enabling the easy introduction of various functional groups. rsc.org This allows for the creation of heterobifunctional scaffolds with diverse properties.

The following table summarizes some of the key synthetic approaches to this compound and related systems:

Synthetic Method Key Reactants Reaction Type Key Features Reference
Niementowski-type CondensationMonocyclic triazine, α,β-diketo-ester equivalentRing CondensationConvergent synthesis of trisubstituted products. researchgate.net
Inverse-Electron-Demand Aza-Diels-Alder (IEDDA)1,2,4-Triazine, Electron-rich dienophileCycloadditionForms highly substituted pyridine ring; used in natural product synthesis. researchgate.netacs.org
One-Pot Multicomponent ReactionVarious starting materialsMulticomponentGreen, efficient, avoids isolation of intermediates. researchgate.net
Rhodium-Catalyzed CyclizationDiazo compounds, nitrilesInsertion/Rearrangement/CyclizationMild conditions, divergent synthesis of substituted triazines. researchgate.net
Late-Stage FunctionalizationPyridinium 1,2,4-triazineAlkylation, etc.Introduces functional groups at a late stage for diversity. rsc.org

Stereochemical Aspects in this compound Synthesis

The stereochemistry of substituents on the this compound scaffold can significantly influence its biological activity and physical properties. While the core heterocyclic system is planar and aromatic, the introduction of stereocenters in the substituents necessitates stereocontrolled synthetic methods. beilstein-journals.org

In the context of C-nucleoside analogues based on the pyrrolo[2,1-f] rsc.orgmdpi.comscielo.brtriazine scaffold, which shares a similar triazine core, the stereochemistry of the sugar moiety is of paramount importance. beilstein-journals.org The synthesis of these analogues often relies on nucleophilic substitution reactions on sugar-derived lactones, such as D-ribonolactone. Chemical and theoretical studies have been conducted to understand the mechanism and stereochemical preferences of these reactions. beilstein-journals.org For instance, the synthesis of 2'-β-Me analogues of pyrrolo- and imidazo[2,1-f] rsc.orgmdpi.comscielo.brtriazine C-nucleosides has been achieved using a 2'-β-Me lactone, demonstrating control over the stereochemistry at the 2'-position. beilstein-journals.org

In the synthesis of the louisianin alkaloids via an IEDDA approach, the stereochemistry of the final products was a key consideration. The synthesis of louisianin B was achieved in both its racemic form and as the (−)-enantiomer, highlighting the ability to control the stereochemical outcome of the synthesis. acs.org

While specific studies focusing solely on the stereochemical aspects of this compound synthesis are not extensively detailed in the provided search results, the principles of stereocontrol from related heterocyclic systems are directly applicable. The choice of chiral starting materials, the use of chiral catalysts or auxiliaries, and the inherent diastereoselectivity of certain reactions are all critical factors in controlling the stereochemistry of the final products.

Derivatization and Functionalization Strategies of the Pyridino 3,2 E 1,2,4 Triazine Core

Site-Selective Functionalization Methods

Site-selective functionalization allows for the precise introduction of substituents at specific positions on the pyridino(3,2-e)1,2,4-triazine core, enabling the fine-tuning of its molecular properties.

Nucleophilic Substitution Approaches

The electron-deficient nature of the 1,2,4-triazine (B1199460) ring makes it susceptible to nucleophilic attack. This reactivity has been harnessed for the introduction of various functional groups. For instance, 3-halo-1,2,4-triazines readily undergo ipso-substitution with a variety of nucleophiles. semanticscholar.org However, in some cases, competition between nucleophilic substitution of hydrogen and ring transformation reactions, such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, can be observed. semanticscholar.org

The reaction of 3-chloro-6-aryl-1,2,4-triazines with α-halocarbanions has been shown to lead to pyrazole (B372694) derivatives through a ring transformation process, highlighting the complex reactivity of the triazine core. semanticscholar.org In contrast, the use of O-, N-, S-, and C-nucleophiles on pyrazolo[4,3-e] rsc.orgresearchgate.netnih.govtriazine systems bearing a methylsulfonyl group at the C5 position allows for effective functionalization via nucleophilic substitution. researchgate.net

A convenient one-pot synthesis of 1,2,4-triazinyl derivatives of benzocoumarins involves the nucleophilic addition of tetrahydrobenzo annulated dimethoxycoumarin to 1,2,4-triazines. chimicatechnoacta.ru This reaction proceeds via the addition of the coumarin (B35378) to the C5 position of the 1,2,4-triazine ring. chimicatechnoacta.ru

Electrophilic Substitution Pathways

While less common due to the electron-deficient character of the triazine ring, electrophilic substitution reactions can be achieved under specific conditions. Information regarding direct electrophilic substitution on the this compound core is limited in the provided search results. However, functionalization of pendant groups attached to the core is a viable strategy.

Cross-Coupling Reactions for Peripheral Modification

Palladium-catalyzed cross-coupling reactions are powerful tools for the peripheral modification of the this compound scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Incorporation

The Suzuki-Miyaura cross-coupling reaction is widely employed for the synthesis of biaryl and heteroaryl-substituted pyridino(3,2-e)1,2,4-triazines. This reaction typically involves the coupling of a halogenated or triflated this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. acs.orgresearchgate.net

For example, functionalized 2-[6-(5,6-diphenyl- rsc.orgresearchgate.netnih.govtriazin-3-yl)-pyridin-2-yl]-1H-indoles have been prepared by the Suzuki-Miyaura coupling of 6-bromo- rsc.orgresearchgate.netnih.gov-triazinylpyridine derivatives with protected indole-boronic acids. acs.org This methodology has been shown to be efficient, with a highly active catalyst/ligand system allowing for low catalyst loadings and affording a wide range of products in good yields. acs.org The reaction conditions, including the choice of palladium source, ligand, base, and solvent, have been optimized to achieve high efficiency. acs.org

The synthesis of 4,4'-[6-(diethylamino)-1,3,5-triazine-2,4-diyl]diphenol has also been achieved through a Suzuki-Miyaura coupling reaction, demonstrating the versatility of this method for functionalizing triazine cores. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Triazine Derivatives

SubstrateCoupling PartnerCatalyst/LigandBaseSolventProductYield (%)Reference
3-(6-bromo-pyridin-2-yl)-5,6-diphenyl- rsc.orgresearchgate.netnih.govtriazine(1-(tert-butylcarbonyl)-5-(methoxy)-indol-2-yl)boronic acidPd(dba)₂ / XantPhosCs₂CO₃CPME:H₂O (4:1)2-[6-(5,6-diphenyl- rsc.orgresearchgate.netnih.govtriazin-3-yl)-pyridin-2-yl]-1H-indole derivativeup to 85% acs.org
4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-aminep-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water4,4'-[6-(diethylamino)-1,3,5-triazine-2,4-diyl]diphenolGood researchgate.net

Liebeskind-Srogl Cross-Coupling for C-C Bond Formation

The Liebeskind-Srogl cross-coupling reaction offers a mild and efficient method for the formation of carbon-carbon bonds by coupling thioethers with boronic acids. wikipedia.org This reaction has been successfully applied to the functionalization of 1,2,4-triazine derivatives. nih.govacs.orgwur.nl

A general method for synthesizing C₃-substituted N1-tert-butyl 1,2,4-triazinium salts utilizes a Liebeskind-Srogl cross-coupling reaction of C₅-aryl and C₃-thiomethyl triazinium salts with various arylboronic acids. acs.orgnih.gov This strategy allows for the incorporation of a diverse range of aryl groups at the C3 position. acs.orgnih.gov The optimization of reaction conditions, including the choice of mediator and ligand, has been crucial for achieving good yields. nih.gov

Furthermore, a palladium-catalyzed, copper-mediated Liebeskind-Srogl cross-coupling has been employed to introduce a second aromatic group for further derivatization of 1,2,4-triazine methyl thioethers. nih.gov This approach has proven valuable in the synthesis of bioorthogonal reagents. nih.gov

Table 2: Liebeskind-Srogl Cross-Coupling of C₃-Thiomethyl Triazinium Salts with Arylboronic Acids

Triazinium SaltBoronic AcidMediatorLigandYield (%)Reference
C₅-aryl-C₃-thiomethyl triazinium saltPhenylboronic acidCuTCdppf75 nih.gov
C₅-aryl-C₃-thiomethyl triazinium salt4-Methoxyphenylboronic acidCuTCdppf82 nih.gov
C₅-aryl-C₃-thiomethyl triazinium salt4-Fluorophenylboronic acidCuTCdppf68 nih.gov

Late-Stage Functionalization Techniques for Pyridino(3,2-e)1,2,4-triazines

Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This approach is highly valuable for creating molecular diversity and for the synthesis of analogues for structure-activity relationship studies.

An efficient method for the late-stage functionalization of pyridinium (B92312) 1,2,4-triazines has been developed, allowing for easy access to various heterobifunctional scaffolds. rsc.orgresearchgate.netnih.gov This strategy involves the selective N-alkylation of the pyridine (B92270) nitrogen atom. For instance, reaction with 3-iodopropionic acid afforded the desired pyridinium compound in good yield without significant alkylation of the triazine ring. rsc.org The resulting functionalized triazines can be further modified, for example, by using the carboxyl group for peptide coupling. rsc.orgnih.gov

Another late-stage modification strategy is based on the Liebeskind-Srogl cross-coupling reaction, which has been used for the modification of 1,2,4-triazines at the C3 position. acs.org This approach overcomes the limitations of methods that require harsh acidic conditions. acs.org

Reactivity and Reaction Mechanisms of Pyridino 3,2 E 1,2,4 Triazine Systems

Chemoselectivity and Regioselectivity in Reactions

The inherent asymmetry and electron distribution within the pyridino(3,2-e)1,2,4-triazine scaffold give rise to distinct chemoselectivity and regioselectivity in its reactions. The presence of multiple nitrogen atoms creates electron-deficient carbon centers, which are primary sites for nucleophilic attack.

In reactions involving nucleophiles, the attack generally occurs at the electron-deficient carbon atoms of the triazine ring. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the substituents present on the heterocyclic system. For instance, in multicomponent reactions involving 3-amino-1,2,4-triazole, aldehydes, and pyruvic acids, the reaction pathway and the resulting heterocyclic products can be controlled by varying reaction parameters, demonstrating a switchable chemoselectivity. researchgate.net

In the context of cycloaddition reactions, such as the inverse electron-demand Diels-Alder (IEDDA) reaction, the regioselectivity is a crucial factor. The reaction of unsymmetrical 1,2,4,5-tetrazines with thiocyanate (B1210189) ions has been shown to proceed with complete regioselectivity, leading to the formation of a single isomer of the resulting triazine-thione. nih.gov This high degree of regioselectivity is attributed to the electronic and steric influences of the substituents on the tetrazine core. nih.gov Similarly, the cycloaddition of 1,2,3-triazines with various dienophiles can exhibit preferential regioselectivity, which can sometimes be switched by altering the dienophile. acs.org

The tautomeric forms of substituted triazoles can also play a significant role in the regioselectivity of ring closure reactions, potentially leading to the formation of isomeric products. clockss.org

Mechanisms of Ring Transformations and Annulations

The this compound system and related triazine structures can undergo a variety of ring transformations and annulations, leading to the formation of new heterocyclic systems. These reactions often proceed through complex mechanistic pathways.

A common mechanism involved in the formation of fused heterocyclic systems from this compound precursors is the intramolecular addition-elimination reaction, often referred to as an SNAr (Substitution Nucleophilic Aromatic) type reaction. mdpi.com This process typically involves the initial formation of a condensation product, which then undergoes an intramolecular nucleophilic attack on an activated position of the pyridine (B92270) or triazine ring, followed by the elimination of a leaving group.

For example, the synthesis of certain pyrido[4,3-e] uni-muenchen.deresearchgate.netsemanticscholar.orgtriazino[3,2-c] uni-muenchen.deresearchgate.netsemanticscholar.orgthiadiazine derivatives involves the initial condensation to form an intermediate that subsequently undergoes an intramolecular SNAr reaction at the 4-position of the pyridine ring. mdpi.com This is followed by a final condensation and ring closure to yield the novel heterocyclic system. mdpi.com

Ring-opening and subsequent ring-closure (ANRORC - Addition of Nucleophile, Ring Opening, and Ring Closure) mechanisms are prevalent in the chemistry of 1,2,4-triazines. semanticscholar.org These transformations are typically initiated by the nucleophilic addition to the triazine ring, leading to the opening of the ring to form an open-chain intermediate. semanticscholar.org This intermediate then undergoes intramolecular cyclization to form a new heterocyclic ring. semanticscholar.org

This ANRORC-type mechanism has been observed in the reaction of 3-X-1,2,4-triazines with certain nucleophiles, resulting in the formation of different heterocyclic systems like pyridazine (B1198779) derivatives. semanticscholar.org The reaction of anthra[1,2-d] mdpi.comuni-muenchen.deresearchgate.nettriazine-4,7,12(3H)-trione with pyridines proceeds through a thermal ring-opening to form an iminoketene intermediate, which then undergoes a [4+2]-cycloaddition with the pyridine ring. mdpi.com

Furthermore, base-induced rearrangements of functionalized imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines can lead to isomeric imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazines through a plausible ring-opening and recyclization mechanism. beilstein-journals.org The study of such rearrangements provides insight into the dynamic nature of these fused heterocyclic systems.

Reactivity with Specific Reagent Classes

The electron-deficient character of the this compound ring dictates its reactivity towards various classes of reagents, particularly nucleophiles and dienophiles.

Amidines are a class of nucleophiles that exhibit significant reactivity with electron-deficient heterocyclic systems like triazines. The reaction of 1,2,3-triazines and 1,2,3,5-tetrazines with amidines has been mechanistically investigated. acs.org It is proposed that the reaction proceeds through a stepwise addition/N₂ elimination/cyclization pathway rather than a concerted Diels-Alder reaction. acs.org The rate-determining step is the initial nucleophilic attack of the amidine nitrogen on an electron-deficient carbon of the triazine or tetrazine ring. acs.org

These reactions are valuable for the synthesis of various nitrogen-containing heterocycles. For instance, the reaction of 1,2,3,5-tetrazines with a broad scope of amidines, including aryl, heteroaryl, and aliphatic amidines, provides fully substituted 1,3,5-triazines in excellent yields under mild conditions. nih.gov This highlights the synthetic utility of the triazine-amidine reaction.

In the field of bioconjugation, the inverse electron-demand Diels-Alder (IEDDA) reaction of 1,2,4-triazines with strained dienophiles has emerged as a powerful tool. uni-muenchen.deresearchgate.netresearchgate.net The high reactivity of this system allows for rapid and selective labeling of biomolecules under physiological conditions. researchgate.net

The structure of both the triazine and the dienophile significantly influences the reaction rate. researchgate.net For example, cationic 1,2,4-triazines, such as N-alkylated pyridinium (B92312) 1,2,4-triazines, exhibit enhanced reactivity in IEDDA reactions with strained trans-cyclooctenes (TCOs), with second-order rate constants reaching as high as 230 M⁻¹s⁻¹. researchgate.netresearchgate.net This increased reactivity is attributed to the positive charge on the triazine ring, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital). researchgate.net

Furthermore, these reactions can be fluorogenic, meaning that a fluorescent product is formed from non-fluorescent starting materials. uni-muenchen.deresearchgate.net This property is highly advantageous for bioimaging applications, as it provides a high signal-to-noise ratio. researchgate.net The development of heterobifunctional pyridinium 1,2,4-triazines allows for late-stage functionalization, expanding their utility in creating diverse bioconjugates. researchgate.net

Kinetic Studies and Reaction Rate Analysis

Kinetic studies of this compound and related pyridyl-substituted 1,2,4-triazine (B1199460) systems have been pivotal in understanding their reactivity, particularly in the context of bioorthogonal chemistry. nih.govresearchgate.net These investigations primarily focus on the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of modern chemical biology for its rapid kinetics and high specificity. rsc.orgsemanticscholar.org The rate of these reactions is highly sensitive to the electronic and steric nature of substituents on both the triazine ring and its dienophile reaction partner. nih.gov

Systematic investigations have been conducted to elucidate how structural modifications affect reaction rates. nih.govrsc.org While 1,2,4-triazines are noted for their excellent stability under biological conditions, their reactivity in IEDDA reactions is generally lower than that of 1,2,4,5-tetrazines. rsc.orgsemanticscholar.org Kinetic analyses have demonstrated that the reaction rates can span several orders of magnitude, with second-order rate constants ranging from as low as 0.007 M⁻¹s⁻¹ to over 20 M⁻¹s⁻¹. nih.govrsc.org These studies are crucial for optimizing the performance of these compounds in applications like bioconjugation. nih.gov

Influence of Substituents and Dienophile Structure

Research has systematically explored the reactivity of various 1,2,4-triazines with strained dienophiles like trans-cyclooctenes (TCOs). nih.govresearchgate.net The progress of these reactions is typically monitored using HPLC for slower reactions or UV/Vis spectroscopy for faster ones, under pseudo-first-order conditions. nih.govrsc.org

A key finding is that the electronic properties of substituents on the triazine core significantly influence the reaction kinetics. For instance, the presence of an electron-donating group, such as a para-methoxy substituent on an aryl group attached to the triazine, leads to a slight decrease in reactivity. nih.gov This observation is consistent with the inverse-electron-demand nature of the cycloaddition, where electron-withdrawing groups on the diene (the triazine) accelerate the reaction. nih.gov

A significant enhancement in reactivity is observed upon N-alkylation of the pyridyl substituent, forming a cationic pyridinium triazine. nih.gov This modification inherently improves water solubility and, more importantly, substantially increases the reaction rate compared to the neutral analogue bearing an unsubstituted pyridyl group. nih.govrsc.org For example, a pyridinium-substituted triazine showed a greater than five-fold increase in reaction rate compared to its pyridyl-bearing counterpart. nih.gov Steric factors also play a critical role; alkylation at the para-position of the pyridine ring results in a much more reactive compound than ortho-alkylation, where steric hindrance likely compromises the electron-withdrawing effect. nih.gov

The structure of the dienophile is another critical determinant of the reaction rate. researchgate.net Reactions with simple trans-cyclooctene-ols are the slowest. researchgate.net The use of a dioxolane-fused TCO (d-TCO) results in a 10- to 20-fold rate increase, while a trans-bicyclononene derivative (s-TCO) can accelerate the reaction by two to four orders of magnitude compared to other TCO derivatives. researchgate.netrsc.org

The following table summarizes the second-order rate constants for the reaction of various substituted 1,2,4-triazines with different TCOs, illustrating these structural effects. nih.gov

Triazine CompoundSubstituentsk₂ (TCO) (M⁻¹s⁻¹ × 10⁻²)k₂ (d-TCO) (M⁻¹s⁻¹ × 10⁻²)k₂ (s-TCO) (M⁻¹s⁻¹ × 10⁻²)
13,6-bis(phenyl)2.136120
23-phenyl, 6-(p-methoxyphenyl)1.735140
33-phenyl, 6-(pyridin-2-yl)0.78.330
43-phenyl, 6-(N-methyl-pyridin-2-ylium) (ortho-alkylation)19.3260990
53-phenyl, 6-(N-methyl-pyridin-4-ylium) (para-alkylation)9.1190640
63-phenyl, 6-(N-methyl-pyridinium-yl)79.09402020
76-(pyridin-2-yl)84.011302450

All reactions were performed in H₂O/CH₃CN (1/1) at room temperature. nih.gov

Effect of Metal Coordination on Reaction Kinetics

Another strategy to accelerate the IEDDA reaction of pyridino-1,2,4-triazines involves coordination to a metal center. semanticscholar.org Kinetic studies involving the reaction of 5-(2-pyridyl)-1,2,4-triazine with bicyclo[6.1.0]nonyne (BCN) have shown a dramatic rate enhancement upon complexation with an iridium(III) ion. semanticscholar.org While the uncoordinated ligand reacts with BCN with a moderate second-order rate constant, the corresponding iridium complex reacts over two orders of magnitude faster. semanticscholar.orgrsc.org This acceleration is attributed to the metal ion influencing the frontier molecular orbitals of the triazine, thereby lowering the activation energy of the reaction. semanticscholar.org This rate constant of approximately 8 M⁻¹s⁻¹ represented a record value for a triazine-BCN reaction at the time of the report. semanticscholar.org

However, the extent of this rate enhancement depends on how the triazine is incorporated into the complex. When the 1,2,4-triazine ring is part of a larger, annealed phenanthroline ligand and not directly coordinated to the Ir(III) center, the acceleration is less pronounced. rsc.org For example, one such complex reacted with a BCN derivative about three times faster than the corresponding free ligand. chemrxiv.org

The table below compares the reaction rates for an uncoordinated pyridyl-1,2,4-triazine ligand and its directly coordinated iridium(III) complex. semanticscholar.orgrsc.org

CompoundDescriptionDienophileSolventk₂ (M⁻¹s⁻¹)
Ligand 15-(2-pyridyl)-1,2,4-triazineBCNMethanol0.059
Complex 8Iridium(III) complex of Ligand 1BCNMethanol~8.0

Reactions were conducted at 25°C. semanticscholar.org

These kinetic analyses, supported by computational studies of transition state geometries, are invaluable for designing new bioorthogonal reagents with tailored reactivity. semanticscholar.orgconicet.gov.ar The negative activation entropies observed in related fused triazine systems under pyrolytic conditions further suggest that ring-closure pathways are favored over ring-opening mechanisms, providing additional mechanistic insights. conicet.gov.ar

Lack of Specific Theoretical and Computational Data for this compound

Following a comprehensive search for dedicated theoretical and computational chemistry studies on the specific heterocyclic compound This compound , it has been determined that there is a significant lack of published research that aligns with the requested detailed outline. While computational methods such as Density Functional Theory (DFT), ab initio calculations, and reaction mechanism modeling are widely applied to the broader class of azines and fused heterocyclic systems, specific data for the this compound isomer is not available in the retrieved scientific literature.

The existing body of research focuses on related but structurally distinct isomers and derivatives. For instance, computational studies have been conducted on various 1,2,4-triazine derivatives, including those substituted with pyridine rings at different positions, such as 3-(pyridin-2-yl)-1,2,4-triazine. mdpi.comresearchgate.netresearchgate.netchimicatechnoacta.ru These studies provide valuable insights into the methodologies for geometry optimization, electronic structure analysis, and reaction pathways for this class of compounds.

Research into the reaction mechanisms, such as the inverse-electron-demand Diels-Alder (IEDDA) reactions, has been computationally explored for 1,2,3-triazines and 1,2,4-triazines, detailing transition states, energy barriers, and the influence of substituents and solvents. nih.govacs.orgresearchgate.netnih.govrsc.org Similarly, quantum chemical calculations, including HOMO-LUMO energy analysis and Natural Bond Orbital (NBO) analysis, are well-documented for a range of triazine-based systems, often in the context of materials science or medicinal chemistry. nih.govmdpi.comcolab.ws

However, these findings cannot be directly and accurately extrapolated to this compound due to the profound impact that isomeric and substituent changes have on a molecule's electronic and geometric properties. The precise fusion of the pyridine and triazine rings in the "(3,2-e)" configuration dictates a unique electronic distribution and steric environment that would result in distinct computational results.

Given the strict requirement to focus solely on this compound, the absence of specific published data for this compound on geometry, electronic structure, NBO interactions, and reaction mechanisms prevents the creation of a scientifically accurate and detailed article as per the requested outline.

Theoretical and Computational Chemistry Studies on Pyridino 3,2 E 1,2,4 Triazine

Prediction of Spectroscopic Properties and Experimental Correlation

Computational chemistry, particularly through Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules, often showing strong correlation with experimental data. nih.govresearchgate.netmdpi.com These methods allow for the calculation of vibrational frequencies (FTIR and Raman) and electronic transitions (UV-Vis and luminescence), providing insights into molecular structure and behavior. tandfonline.comnih.govnih.gov

Vibrational Frequency Calculations (FTIR, Raman)

Vibrational frequency analysis is a cornerstone of computational chemistry, used to predict the infrared (FTIR) and Raman spectra of molecules. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. For various triazine and pyridine (B92270) derivatives, DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or higher, have been successfully employed to calculate harmonic vibrational frequencies. mdpi.comsemanticscholar.org

In studies of related compounds, such as 3-amino-1,2,4-triazole and 1,2,4-triazolo[4,3-a]pyridin-3-amine, theoretical calculations have been instrumental in assigning the observed IR and Raman bands to specific vibrational modes, including stretching, bending, and torsional motions of the rings and substituent groups. mdpi.comresearchgate.net For instance, the characteristic ring stretching vibrations of pyridine and triazine rings are typically found in the 1600-1300 cm⁻¹ region. The calculated spectra, after appropriate scaling to account for anharmonicity and other systematic errors, generally show good agreement with experimental spectra. tandfonline.comsemanticscholar.org

While no specific data tables for Pyridino(3,2-e)1,2,4-triazine can be presented due to a lack of targeted research, a hypothetical table based on typical calculations for similar molecules would resemble the following:

Hypothetical Vibrational Frequency Data for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment
ν(C-H) aromatic3100-3000-C-H stretching
ν(C=N) triazine1650-1550-C=N stretching
ν(C=C) pyridine1600-1450-C=C stretching
Ring breathing1050-950-Symmetric ring stretching
δ(C-H) oop900-700-C-H out-of-plane bending

This table is illustrative and does not represent actual calculated or experimental data for this compound.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of Pyridino 3,2 E 1,2,4 Triazine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons in the molecule. For the Pyridino(3,2-e)1,2,4-triazine scaffold, the aromatic region of the ¹H NMR spectrum reveals distinct signals for the protons on both the pyridine (B92270) and triazine rings, with their chemical shifts and coupling constants offering clues to their relative positions.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular framework. rsc.orgresearchgate.netnih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for tracing the proton networks within the pyridine ring of the this compound system.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (typically 2-4 bonds) correlations between protons and carbons. This is vital for connecting different fragments of the molecule, for instance, linking protons on the pyridine ring to carbons in the fused triazine ring, thereby confirming the annulation pattern.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY and the related Nuclear Overhauser Effect Spectroscopy (NOESY) identify protons that are close in space, irrespective of their bonding connectivity. This is particularly useful for determining the stereochemistry and conformation of substituents attached to the pyridotriazine core.

The combined data from these experiments allow for the unequivocal assignment of all proton and carbon signals, as demonstrated in studies of related substituted 1,2,4-triazine (B1199460) systems. rsc.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Substituted Pyridino-triazine Derivative. (Data derived from analogous structures reported in the literature)

Position¹³C δ (ppm)¹H δ (ppm)Key HMBC Correlations (¹H → ¹³C)
3~156.5-H-4'
5~149.8-H-6, H-4'
6~124.7~7.40 (m)H-5', H-4'
7~137.3~7.89 (ddd)H-6, H-8
8~121.7~8.70 (m)H-7
9a~149.3-H-8
4'~153.9~8.55 (m)C-3, C-5, C-6
5'~124.8~7.40 (m)C-6, C-7

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent phenomena such as conformational changes or restricted rotation around single bonds. researchgate.net For derivatives of this compound bearing bulky substituents, particularly on exocyclic nitrogen atoms, rotation around the C-N bond can be hindered. At room temperature, this may result in the appearance of doubled signals in the NMR spectrum, indicating the presence of distinct rotational isomers (rotamers). researchgate.net

By acquiring spectra at elevated temperatures, the rate of rotation can be increased. This leads to the broadening and eventual coalescence of the separate signals into a single time-averaged signal. Analysis of the coalescence temperature and the chemical shift difference between the signals allows for the calculation of the rotational energy barrier (ΔG‡), providing quantitative insight into the dynamic behavior of the molecule. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. researchgate.net Electron Impact (EI) and Electrospray Ionization (ESI) are common techniques used for 1,2,4-triazine derivatives.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecular ion. researchgate.net The fragmentation of the this compound core under electron impact typically involves characteristic losses of small, stable molecules. The fragmentation pathways are crucial for confirming the identity of the core structure and the nature of its substituents. Common fragmentation processes for 1,2,4-triazine systems include:

Loss of N₂: A retro-Diels-Alder type reaction can lead to the expulsion of a nitrogen molecule.

Cleavage of the Triazine Ring: The triazine ring can fragment through various pathways, often leading to the formation of nitrile-containing ions. arkat-usa.org

Loss of Substituents: Side chains attached to the pyridotriazine core will fragment in predictable ways, helping to identify their structure.

Table 2: Plausible Mass Spectral Fragments for this compound.

m/z ValueProposed FragmentPlausible Loss from Parent Ion
[M]+Molecular Ion-
[M-28]+C₇H₄N₂Loss of N₂
[M-55]+C₆H₄NLoss of HCN and N₂
104Pyridine-carbonitrile fragmentRing cleavage
78Pyridine radical cationRing cleavage and rearrangement

Infrared and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aps.org The resulting spectra provide a molecular "fingerprint" that is characteristic of the compound's structure and bonding.

For this compound, the spectra are dominated by vibrations associated with the fused aromatic system.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the double bonds within the pyridine and triazine rings give rise to a series of characteristic sharp bands between 1400 and 1650 cm⁻¹. researchgate.net

Ring Breathing Modes: The collective in-plane and out-of-plane deformations of the fused ring system produce a complex pattern of absorptions in the fingerprint region (below 1400 cm⁻¹).

C-H Bending: Out-of-plane C-H bending vibrations appear between 700 and 900 cm⁻¹, and their positions can be indicative of the substitution pattern on the pyridine ring.

Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of less polar bonds, offering complementary information to the IR spectrum.

Table 3: Typical Vibrational Frequencies for Pyridino-triazine Systems.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentTechnique
3100-3000Aromatic C-H StretchIR, Raman
1650-1400C=N and C=C Ring StretchingIR, Raman
1450-1350In-plane Ring DeformationIR, Raman
900-700Out-of-plane C-H BendingIR

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by mapping the electron density in its solid state. This technique yields precise bond lengths, bond angles, and torsional angles, confirming the exact atomic arrangement and stereochemistry. nih.govsoton.ac.uk Studies on related heterocyclic systems, such as 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699), have successfully employed this method to confirm their structures. soton.ac.uk

The crystallographic analysis begins with the determination of the unit cell, which is the basic repeating parallelepiped that forms the crystal lattice. The dimensions of the unit cell (lengths a, b, c and angles α, β, γ) and the space group define the crystal system. mdpi.comnih.gov For example, a derivative, 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate(I), was found to crystallize in the monoclinic space group P2₁/c. soton.ac.uk

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the solid state. This crystal packing is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and π–π stacking. For the planar, aromatic this compound system, π–π stacking interactions between the electron-deficient triazine ring and the electron-rich pyridine ring of neighboring molecules are expected to be a significant feature of the crystal packing, influencing the material's bulk properties.

Table 4: Representative Crystallographic Data for a 3-(2-pyridyl)-1,2,4-triazine Derivative. (Data adapted from 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate(I)) soton.ac.uk

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z (molecules/unit cell)4

Analysis of Intermolecular Interactions in this compound Remains Elusive Due to Lack of Crystallographic Data

A thorough investigation into the intermolecular interactions, specifically hydrogen bonding and π-stacking, for the chemical compound this compound could not be completed. Despite extensive searches of chemical and crystallographic databases, the single-crystal X-ray diffraction data required for a detailed and accurate analysis of its solid-state structure is not publicly available.

The structural elucidation of a chemical compound through advanced spectroscopic and crystallographic methodologies is fundamental to understanding its physical and chemical properties. A critical aspect of this is the analysis of intermolecular forces, which govern how molecules arrange themselves in the solid state, influencing properties such as melting point, solubility, and crystal morphology. For aromatic and heteroaromatic systems like this compound, the key intermolecular interactions are expected to be hydrogen bonding and π-stacking.

Hydrogen bonds, while weaker than covalent bonds, are strong directional interactions that can significantly influence the crystal packing. In the case of this compound, potential hydrogen bond acceptors are the nitrogen atoms of both the pyridine and triazine rings. The hydrogen atoms attached to the pyridine ring could act as weak hydrogen bond donors. A definitive analysis, however, requires precise knowledge of intermolecular distances and angles between potential donor and acceptor atoms, data that can only be reliably obtained from X-ray crystallography.

Similarly, π-stacking interactions are a crucial non-covalent force in the solid-state assembly of aromatic molecules. These interactions arise from the attractive forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions, whether face-to-face, parallel-displaced, or edge-to-face, along with critical parameters such as the interplanar distance and the centroid-to-centroid distance, dictates the strength and nature of the π-stacking. The fused aromatic system of this compound suggests that π-stacking would play a significant role in its crystal lattice.

Without experimental crystallographic data, any detailed description or tabulation of these intermolecular interactions for this compound would be purely speculative. While data exists for derivatives or isomers of this compound, the strict focus on the unsubstituted parent molecule, as per the research scope, prevents the extrapolation of those findings. The precise nature of the intermolecular contacts is highly sensitive to the electronic and steric effects of substituents, making such comparisons unreliable for a rigorous scientific analysis.

Therefore, the section on the detailed research findings of intermolecular interactions for this compound, including the intended data tables, cannot be provided at this time. The scientific community awaits the successful crystallization and subsequent crystallographic analysis of this compound to illuminate its supramolecular chemistry.

Structure Activity Relationship Sar and Molecular Interaction Studies

Investigation of Molecular Design Principles

Understanding the fundamental principles of molecular design for pyridino(3,2-e)1,2,4-triazine analogues is essential for the development of potent and specific agents. This involves a systematic analysis of how chemical modifications influence the compound's interaction with its biological target.

The substitution pattern on the pyridotriazine core significantly modulates its electronic properties and steric profile, thereby affecting its molecular functionality and biological activity.

Electron-Withdrawing vs. Electron-Donating Groups: In the context of inverse electron-demand Diels-Alder (IEDDA) reactions, the reactivity of 1,2,4-triazines is highly dependent on the electronic nature of their substituents. The presence of an electron-donating para-methoxy substituent on an aryl group attached to the triazine ring can lead to a slight decrease in reactivity, which is consistent with the inverse electron-demand nature of the cycloaddition nih.gov. Conversely, electron-withdrawing groups can enhance reactivity. For instance, a systematic study on 1,2,3-triazines demonstrated a reactivity trend of CO2Me > Ph > H for a C5 substituent, indicating that electron-withdrawing groups increase the cycloaddition reactivity acs.orgnih.gov.

Halogen Substituents: In studies of 1,2,4-triazine (B1199460) derivatives as G-protein-coupled receptor 84 (GPR84) antagonists, the substitution of anisole (B1667542) groups with halides on the 5- and 6-positions of the triazine ring resulted in decreased activity. This decrease was found to be dependent on the atomic size of the halogen acs.orgnih.gov.

Steric Effects: The position of substituents can introduce steric hindrance that affects molecular interactions. For N-alkyl pyridinium (B92312) 1,2,4-triazines used in bioconjugation, an alkyl group at the para position of the pyridine (B92270) ring is about 30 times more reactive than the corresponding ortho-alkylated derivative. This suggests that the electron-withdrawing ability of the substituent is compromised by increased steric demand in the ortho position nih.gov.

Aryl Substituents: For GPR84 antagonists, the 5- and 6-aryl substituents of the 1,2,4-triazine ring appear to bind in distinct pockets of the receptor acs.orgnih.gov. The nature of these aryl groups is critical for activity. Replacing anisole groups with a larger and more electronegative pyridine analogue led to a significant loss of activity acs.orgnih.gov. This highlights the specific steric and electronic requirements of the binding pocket. The introduction of various functional groups such as -NH2, -OH, and halogens (Br, Cl, F) has also been shown to affect the antiproliferative activity of pyridine derivatives nih.gov.

Table 1: Influence of Substituents on the Activity of 1,2,4-Triazine Derivatives
Compound SeriesSubstituent ModificationEffect on Molecular Functionality
GPR84 Antagonists acs.orgnih.govReplacement of anisole with halides (5- and 6-positions)Decreased antagonist activity, dependent on halogen size.
GPR84 Antagonists acs.orgnih.govReplacement of anisole with a pyridine analogueSignificant loss of antagonist activity.
Pyridinium 1,2,4-Triazines nih.govAlkylation at para- vs. ortho- position of the pyridine ringPara-alkylation is ~30x more reactive in bioconjugation than ortho-alkylation due to reduced steric hindrance.
Aryl 1,2,4-Triazines nih.govAddition of electron-donating para-methoxy groupSlight decrease in IEDDA reaction reactivity.
C5-Substituted 1,2,3-Triazines acs.orgnih.govIntroduction of electron-withdrawing group (CO2Me)Progressively enhanced IEDDA reaction reactivity (CO2Me > Ph > H).

Conformational analysis of related heterocyclic systems provides insight into the likely behavior of pyridino(3,2-e)1,2,4-triazines. For example, studies on halogenated pyran analogues show that they adopt a standard 4C1-like conformation both in solution and in the solid state beilstein-journals.orgbeilstein-archives.org. This preference is maintained despite potential 1,3-diaxial repulsion between substituents, although these repulsive forces can cause deviations in intra-annular torsion angles beilstein-journals.orgbeilstein-archives.org. Similarly, in coordination polymers involving 3,2′:6′,3″-terpyridine (a molecule with linked pyridine rings), the ligand can adopt several distinct conformations, which in turn dictates the final architecture of the polymer assembly mdpi.com.

For pyridino(3,2-e)1,2,4-triazolo[4,3-a]pyridin-3-amine, X-ray crystallography revealed a nearly planar conformation, with a very small dihedral angle between the pyridine and 1,2,4-triaza rings nih.gov. Computational studies using Density Functional Theory (DFT) can corroborate these experimental findings and help predict the most stable conformations beilstein-journals.orgbeilstein-archives.org. The planarity or non-planarity of the heterocyclic system and the rotational freedom of its substituents are key factors that impact how the molecule presents its binding motifs to a receptor.

In Silico Modeling for Ligand-Target Interactions

Computational, or in silico, methods are powerful tools for predicting and analyzing the interactions between a ligand, such as a this compound derivative, and its biological target. These techniques provide valuable insights into binding modes and energies, guiding the rational design of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the binding mode of potential drugs to their protein or nucleic acid targets.

In studies of 1,2,4-triazine derivatives as adenosine (B11128) A2A receptor antagonists, docking was used to propose a binding mode where the triazine core sits (B43327) deep within the receptor pocket, accessing the region normally occupied by the ribose group of the natural ligand, adenosine nih.govacs.org. Docking simulations for novel pyridotriazine derivatives against GlcN-6-P synthase have also been performed to predict binding energies and interactions with the target protein nih.gov.

These simulations can identify key interactions, such as:

Hydrogen Bonds: For GPR84 antagonists, a 4-methoxy group was predicted to form a hydrogen bond with Ser169 of an extracellular loop, while the hydroxyl of Tyr81 was likely to form a hydrogen bond with a methoxy (B1213986) group on an anisole substituent nih.gov.

π-π and Cation-π Interactions: The same GPR84 model showed π-π interactions between an anisole substituent and Phe101 and Phe335, and a cation-π interaction with Arg172 acs.orgnih.gov. A T-shaped π-π stacking interaction with Trp360 was also predicted nih.gov.

Hydrophobic Interactions: Docking of pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives with the P. falciparum dihydrofolate reductase (Pf-DHFR) enzyme revealed binding interactions with hydrophobic residues like Leu46, Phe58, Ile112, and Phe116 malariaworld.orgnih.gov.

The accuracy of these predictions is often enhanced by using experimentally derived data, such as X-ray crystal structures of the target protein or related ligand-protein complexes nih.govacs.org.

Beyond standard molecular docking, a variety of computational methods are employed to gain a deeper understanding of receptor binding.

Homology Modeling: When an experimental structure of the target receptor is unavailable, a homology model can be built based on the known structures of related proteins. This approach was used to create a model of the adenosine A2A receptor to study the binding of 1,2,4-triazine derivatives nih.govacs.org.

Model Refinement: These initial models can be refined using experimental data from techniques like site-directed mutagenesis and Biophysical Mapping (BPM) to improve the accuracy of the predicted binding poses nih.govacs.org.

Density Functional Theory (DFT): DFT calculations are used to examine the electronic structure, geometry, and reactivity of molecules. For 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine, DFT was used to analyze different isomeric conformations in both the gas phase and in water . Such calculations can help explain the stability of different conformers and their electronic properties, which are crucial for receptor interaction.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-receptor complex over time. By simulating the movements of atoms, MD can assess the stability of the predicted binding pose and analyze parameters like root mean square deviation (RMSD), root mean square fluctuation (RMSF), and the formation of intermolecular hydrogen bonds throughout the simulation .

Table 2: Predicted Binding Interactions from Molecular Docking Studies
Ligand SeriesTarget ProteinPredicted Key Interactions
1,2,4-Triazine Analogues acs.orgnih.govGPR84H-bonds with Ser169, Tyr81; π-π stacking with Phe101, Phe335, Trp360; Cation-π with Arg172.
Pyridotriazine Derivatives nih.govGlcN-6-P SynthaseModerate to good binding energies observed.
Quinoline-Pyrido[2,3-d] Pyrimidinones mdpi.comE. coli DNA GyraseFavorable binding energies (e.g., -8.90 kcal/mol), stronger than the standard drug cefotaxime (B1668864) (-7.00 kcal/mol).
Pyridine Pyrazole 1,3,5-Triazines malariaworld.orgnih.govPf-DHFR (Wild Type & Mutant)High binding interaction with residues Leu46, Phe58, Ser111, Ile112, Phe116.

Biochemical and Biophysical Characterization of Molecular Interactions (in vitro)

Following computational predictions, in vitro biochemical and biophysical assays are essential to experimentally validate and quantify the interactions between this compound derivatives and their targets. These assays provide concrete data on binding affinity, potency, and mechanism of action.

Binding Assays: Guanosine 5′-O-[gamma-thio]triphosphate ([³⁵S]GTPγS) binding assays are commonly used to determine the potency of G protein-coupled receptor (GPCR) ligands. For the 1,2,4-triazine GPR84 antagonists, this assay was used to measure their IC₅₀ values (the concentration of antagonist required to inhibit 50% of the agonist response) nih.gov.

Enzyme Inhibition Assays: For compounds targeting enzymes, inhibition assays are performed to determine their inhibitory concentration (IC₅₀) or inhibition constant (Ki). The antimalarial activity of pyridine-substituted pyrazole 1,3,5-triazine derivatives was evaluated through in vitro assays against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum, yielding IC₅₀ values in the micromolar range nih.gov.

Antimicrobial Activity Screening: The antimicrobial efficacy of newly synthesized pyridotriazine and related derivatives can be tested against various bacterial and fungal strains nih.gov. The minimum inhibitory concentration (MIC) is determined, which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Antiproliferative Assays: To evaluate anticancer potential, compounds are tested against various human cancer cell lines, such as those for breast, colon, liver, and ovarian cancer nih.gov. The half-maximal inhibitory concentration (IC₅₀) is measured to quantify the compound's potency in inhibiting cell growth. For example, novel pyrido[4,3-e] nih.govacs.orgnih.govtriazino[3,2-c] nih.govacs.orgnih.govthiadiazine 6,6-dioxide derivatives showed moderate anticancer activity against HCT-116, MCF-7, and HeLa cell lines mdpi.com.

Spectroscopic Techniques: Techniques like transient absorption (TA) spectroscopy can be used to study the properties of excited states in metal complexes of triazine ligands. This is relevant for applications in photochemistry and materials science, where the interaction of the molecule with light is characterized rsc.org.

These experimental results are crucial for validating the SAR and computational models, providing a feedback loop for the design of next-generation compounds with improved properties.

Enzyme Inhibition Mechanism Studies

While specific studies on the enzyme inhibition mechanisms of this compound are not extensively documented in publicly available literature, research on closely related 1,2,4-triazine derivatives provides valuable insights into their potential modes of action. For instance, various 1,2,4-triazine analogs have been investigated as inhibitors of a range of enzymes, including kinases and G-protein-coupled receptors (GPCRs).

Derivatives of the broader 1,2,4-triazine class have been identified as potent antagonists of the adenosine A2A receptor. nih.gov Structure-based drug design has been employed to develop these antagonists, with X-ray crystallography revealing that these molecules can bind deep within the orthosteric binding cavity of the receptor. nih.gov This suggests that this compound derivatives could also potentially act as competitive inhibitors, occupying the active site of target enzymes and preventing the binding of the natural substrate.

Furthermore, studies on other fused pyridotriazine systems have demonstrated their potential as anticancer agents by inducing DNA damage. nih.gov For example, certain heterobicyclic derivatives bearing a 1,2,4-triazine moiety have shown remarkable inhibitory effects against cancer cell lines through DNA cleavage. nih.gov This indicates a potential mechanism of action for this compound derivatives that may not involve direct enzyme inhibition but rather interference with fundamental cellular processes at the genetic level.

Protein-Ligand Binding Affinity Assessments

The binding affinity of a ligand to its protein target is a critical determinant of its biological activity. Molecular docking studies are a key computational tool used to predict and analyze these interactions. For various 1,2,4-triazine-based compounds, docking simulations have been instrumental in understanding their binding modes.

In the context of G-protein-coupled receptor 84 (GPR84) antagonists, molecular docking of 1,2,4-triazine derivatives has provided a structural hypothesis for their binding mode. nih.gov These in silico models help to rationalize the observed structure-activity relationships and guide the design of more potent analogs. nih.gov For example, the substitution pattern on the triazine core can significantly influence the binding affinity, with specific substituents forming key interactions with amino acid residues in the binding pocket.

Modulation of Biological Pathways at a Molecular Level

The interaction of small molecules with their protein targets can trigger a cascade of events that modulate entire biological pathways. Derivatives of 1,2,4-triazines have been shown to influence various signaling pathways implicated in diseases such as cancer and inflammation.

For instance, certain trisubstituted 1,3,5-triazines have been developed as phosphatidylinositol 3-kinase (PI3K) inhibitors. mdpi.com The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. mdpi.com By inhibiting PI3K, these triazine derivatives can effectively shut down this pro-survival pathway, leading to a reduction in cancer cell viability. The mechanism of action involves the inhibition of Akt phosphorylation, a key downstream event in the PI3K pathway. mdpi.com

Furthermore, 3-amino-1,2,4-triazine derivatives have been identified as selective inhibitors of pyruvate (B1213749) dehydrogenase kinases (PDKs). nih.gov PDKs play a critical role in cancer cell metabolism by regulating the activity of the pyruvate dehydrogenase complex. Inhibition of PDKs by these triazine compounds can lead to a metabolic shift, ultimately triggering apoptotic cell death in cancer cells. nih.gov These findings suggest that this compound derivatives could potentially modulate similar critical cellular pathways, making them interesting candidates for further investigation in the context of diseases characterized by aberrant signaling and metabolism.

Applications in Advanced Chemical Sciences and Materials

Use as Building Blocks in Organic Synthesis

The pyridino(3,2-e)1,2,4-triazine scaffold serves as a valuable building block in organic synthesis, primarily owing to the distinct reactivity of its pyridine (B92270) and 1,2,4-triazine (B1199460) rings. The pyridine ring, a six-membered nitrogen-containing heterocycle, is a structural motif present in numerous natural products, pharmaceuticals, and agrochemicals lifechemicals.com. Its functionalization allows for the introduction of various substituents, influencing the steric and electronic properties of the final molecule.

The 1,2,4-triazine ring, being an electron-deficient system, is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups onto the triazine core. For instance, 5-cyano-1,2,4-triazines can undergo ipso-substitution of the cyano group, and the resulting 5-arylamino-1,2,4-triazines can participate in aza-Diels-Alder reactions researchgate.net. Furthermore, the synthesis of novel heterocyclic systems can be achieved through reactions of substituted pyridino(3,2-e)1,2,4-triazines. For example, a series of novel 3-/2,3-substituted pyrido[4,3-e] researchgate.netresearchgate.netnih.govtriazino[3,2-c] researchgate.netresearchgate.netnih.govthiadiazine 6,6-dioxides have been synthesized from a pyridyl-substituted aminoguanidine (B1677879) derivative nih.gov. The combination of the pyridine and 1,2,4-triazine moieties within a single molecule provides a versatile platform for the construction of complex organic molecules with potential applications in medicinal chemistry and materials science.

Ligands in Coordination Chemistry and Metal Complexation

The nitrogen atoms within the this compound structure, particularly those in the pyridine and triazine rings, act as excellent coordination sites for a variety of metal ions. This has led to their extensive use as ligands in coordination chemistry. The resulting metal complexes often exhibit interesting photophysical, electrochemical, and catalytic properties. The coordination chemistry of pyridyl-triazine ligands is rich and varied, with the ligands capable of adopting different coordination modes rsc.orgresearchgate.net.

A range of metal complexes incorporating this compound and its derivatives have been synthesized and characterized. For instance, the reaction of 3-(pyridin-2-yl)-1,2,4-triazine derivatives with iridium(III) precursors yields novel iridium(III) complexes researchgate.net. Similarly, ruthenium(II) complexes with ligands such as 3-(pyridine-2-yl)-as-triazino[5,6-f]-acenaphthylene have been prepared and studied researchgate.net. The synthesis of copper(I) and silver(I) complexes with 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) has also been reported, where the ligand acts as a bidentate diimine mdpi.com.

The characterization of these metal complexes is typically carried out using a combination of spectroscopic and analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligands and to observe changes upon coordination to a metal center.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the coordination modes of the ligand by observing shifts in the vibrational frequencies of the pyridine and triazine rings upon complexation rsc.orgmdpi.com.

UV-Visible Spectroscopy: This technique is employed to study the electronic absorption properties of the complexes.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center rsc.orgmdpi.com.

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the elemental composition and molecular weight of the synthesized complexes researchgate.netresearchgate.net.

Complex Type Metal Ion Characterization Techniques Key Findings
Iridium(III) ComplexesIr(III)NMR, Mass Spectrometry, DFTRed luminescence in solution and solid state. N(2) atom of the triazine core is the preferred coordination site. researchgate.net
Ruthenium(II) ComplexesRu(II)Elemental Analysis, ES-MS, ¹H NMR, UV-Vis, CVInvestigation of DNA-binding properties. researchgate.net
Copper(I) and Silver(I) ComplexesCu(I), Ag(I)IR, ¹H NMR, ¹³C NMR, X-ray DiffractionDinuclear structures with diphosphine bridges. mdpi.com
Iron(II/III) and Manganese(II) ComplexesFe(II/III), Mn(II)Elemental Analysis, IR, ESI-MS, X-ray DiffractionTridentate NNN donor ligand forming two five-membered metallocycles. rsc.org

Metal complexes of this compound and related triazine derivatives have shown significant promise as luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs). The combination of the organic ligand with a heavy metal ion can lead to efficient phosphorescence, which is crucial for achieving high efficiencies in OLEDs.

Triazine-based materials are known for their excellent luminescent properties and are used as luminescent layer materials in OLEDs due to their high photoluminescence quantum yields oled-intermediates.com. Iridium(III) complexes containing 5-N-(aryl)-amino- or 5-cycloamino-3-(pyridine-2-yl)-1,2,4-triazine ligands exhibit red luminescence in both solution and the solid state researchgate.net. Furthermore, triazine derivatives serve as efficient electron transport-type host materials for green phosphorescent OLEDs . For example, bipolar host materials incorporating a triazine acceptor unit have been used to fabricate highly luminescent green and yellow phosphorescent OLEDs with excellent current and external quantum efficiencies elsevierpure.com. The design of such materials focuses on achieving balanced charge transport and high triplet energies to effectively confine excitons on the phosphorescent dopant.

Device Type Material Role Performance Metric Value
Yellow Phosphorescent OLEDTRZ-DBC1Host MaterialCurrent Efficiency71.4 cd/A elsevierpure.com
Yellow Phosphorescent OLEDTRZ-DBC1Host MaterialExternal Quantum Efficiency25.4% elsevierpure.com
Green Phosphorescent OLEDTRZ-DBC2Host MaterialCurrent Efficiency75.9 cd/A elsevierpure.com
Green Phosphorescent OLEDTRZ-DBC2Host MaterialExternal Quantum Efficiency24.7% elsevierpure.com

Advanced Materials Science Applications

The versatility of the this compound scaffold extends to various applications in advanced materials science, where its electronic properties and ability to participate in intermolecular interactions are exploited.

This compound derivatives have been investigated as photosensitizers in dye-sensitized solar cells (DSSCs), a promising technology for converting solar energy into electricity rsc.org. In a DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The design of the dye is critical for efficient light harvesting and electron injection.

Triazine-based dyes have been successfully synthesized and utilized in DSSCs nih.gov. These dyes often feature a donor-π-acceptor (D-π-A) structure, where the triazine unit can function as part of the π-bridge or as the acceptor. The electron-deficient nature of the 1,2,4-triazine ring can facilitate intramolecular charge transfer upon photoexcitation, which is beneficial for the performance of the DSSC. For instance, a triazine-based metal-free organic dye with a D-π-A structure has been used as a DSSC sensitizer, resulting in a power conversion efficiency (PCE) of 3.63% researchgate.net. Another study on 1,2,4-triazine derivatives as dyes for DSSCs highlighted their potential, with some devices achieving efficiencies of up to 5.2% nih.govmdpi.com.

Dye Structure Type Power Conversion Efficiency (PCE)
Triazine-based dyeD-π-A3.63% researchgate.net
Thieno[3,4-b]pyrazine-based dyesD-A-π-A and Symmetricup to 5.2% mdpi.com

The ability of the this compound scaffold to engage in non-covalent interactions, such as π-π stacking, hydrogen bonding, and metal coordination, makes it a promising building block for the construction of supramolecular assemblies and host-guest systems. Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by reversible, non-covalent interactions nih.gov.

1,3,5-Triazines have been used as building blocks for the construction of oligomers, macrocycles, and dendrimers that are relevant to supramolecular chemistry rsc.org. These structures can form host-guest complexes by encapsulating smaller molecules within their cavities. The formation of such complexes is driven by a combination of intermolecular forces. For instance, supramolecular macrocycles have been self-assembled from building blocks that incorporate varied widths, leading to systems that can selectively trap guest molecules acs.org. The this compound unit, with its defined geometry and potential for multiple interaction sites, can be incorporated into such systems to create hosts with specific recognition properties for guest molecules.

Role in Chemical Biology as Probes and Tools

This compound and its derivatives have emerged as significant tools in chemical biology, primarily functioning as specialized probes for biomolecule labeling and imaging. Their utility stems from their participation in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Cationic pyridinium (B92312) 1,2,4-triazines, in particular, have been identified for their superior properties in bioconjugation reactions. researchgate.netnih.gov These compounds serve as versatile dienes in inverse electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of their application in this field. researchgate.netnih.gov

Development of Fluorogenic Labeling Agents

A key application of this compound derivatives is in the development of fluorogenic labeling agents. researchgate.netnih.gov Fluorogenic probes are highly advantageous for fluorescence microscopy as they are initially non-fluorescent, or weakly fluorescent, and become highly fluorescent upon reacting with their target. nih.govrsc.org This "turn-on" mechanism significantly reduces background signal and improves the signal-to-noise ratio, enabling clearer imaging of specific biomolecules in their natural environment. nih.govnih.gov

The fluorogenic properties of pyridinium 1,2,4-triazines are activated through the IEDDA reaction. nih.gov When these triazine compounds react with strained dienophiles, such as trans-cyclooctenes (TCOs), they form fluorescent products. researchgate.netnih.gov This reaction has been successfully used for the fluorogenic labeling of subcellular compartments within live cells. researchgate.netnih.gov For instance, researchers have demonstrated the labeling of mitochondria in live U2OS cells by treating them with a pyridinium 1,2,4-triazine derivative, which then reacts with a TCO-modified molecule targeted to the mitochondria. researchgate.net

The development of these probes involves systematic kinetic studies to optimize the structure of the 1,2,4-triazine for enhanced reactivity and superior properties for bioconjugation. researchgate.netnih.gov These studies have led to the discovery of novel cationic 1,2,4-triazines with excellent performance in these applications. researchgate.netnih.gov The modular synthesis of these compounds allows for the creation of a diverse palette of fluorogenic probes with a range of emission spectra. nih.govrsc.org

Strategies for Bioconjugation Reactions

The primary strategy for using this compound derivatives in bioconjugation is the inverse electron-demand Diels-Alder (IEDDA) reaction. researchgate.netnih.gov This type of cycloaddition reaction is exceptionally fast and selective, making it ideal for use in complex biological environments. nih.gov The reaction occurs between an electron-poor diene, the 1,2,4-triazine, and an electron-rich dienophile, typically a strained alkene like a trans-cyclooctene. researchgate.netnih.gov

To be useful as bioconjugation tools, pyridinium 1,2,4-triazines are often synthesized as heterobifunctional scaffolds. researchgate.netnih.gov This means they contain two different reactive groups: the triazine moiety for the IEDDA reaction, and a second functional group for attachment to a biomolecule of interest. nih.gov Efficient synthetic methods have been developed for the late-stage functionalization of these triazines, allowing for the easy introduction of various functionalities. researchgate.netnih.gov

Examples of these functional groups include:

Carboxyl groups: These can be used for standard peptide coupling to attach the triazine to proteins or peptides. nih.govrsc.org

Hydroxyl groups: These can be converted into active esters for subsequent reactions. nih.govrsc.org

Terminal alkyne groups: These can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, providing an additional layer of bioorthogonality. nih.govrsc.org

This versatility allows for the construction of a wide array of probes based on the pyridinium 1,2,4-triazine scaffold. rsc.org The stability of these compounds in biological media, such as in PBS buffer at 37 °C, further enhances their utility for in vitro and in vivo applications. rsc.org The combination of the 1,2,4-triazine for IEDDA reactions and another orthogonal reactive group, like an azide, allows for double-labeling of biomolecules or the assembly of complex macromolecular structures. rsc.org

Future Research Directions and Emerging Perspectives for Pyridino 3,2 E 1,2,4 Triazine

Exploration of Undiscovered Synthetic Avenues

While established methods for the synthesis of pyridotriazines exist, the exploration of novel and more efficient synthetic strategies remains a critical research focus. Future efforts will likely concentrate on the development of methodologies that offer greater modularity and diversity in substitution patterns. One promising approach involves the use of microwave-assisted organic synthesis, which has been shown to accelerate reaction times and improve yields for related heterocyclic systems. Furthermore, the development of one-pot reaction sequences, where multiple synthetic steps are carried out in a single reaction vessel, could provide a more streamlined and atom-economical route to complex Pyridino(3,2-e)1,2,4-triazine derivatives. nih.gov

The application of modern synthetic techniques, such as C-H activation and cross-coupling reactions, to the this compound core could unlock new avenues for functionalization. These methods would allow for the direct introduction of a wide range of substituents, thereby facilitating the rapid generation of libraries of analogues for screening in various applications. The systematic exploration of different catalysts and reaction conditions will be crucial for optimizing these transformations and expanding their substrate scope.

Advanced Mechanistic Investigations via Cutting-Edge Techniques

A deeper understanding of the reaction mechanisms governing the formation and reactivity of Pyridino(3,2-e)1,2,4-triazines is essential for the rational design of new synthetic routes and the prediction of their chemical behavior. Advanced mechanistic studies employing a combination of experimental and computational techniques are poised to provide unprecedented insights. For instance, the reaction of related 1,2,3-triazines with amidines has been shown to proceed through a stepwise addition/N2 elimination/cyclization pathway, rather than a conventional Diels-Alder reaction. nih.gov Similar detailed investigations into the formation of the this compound ring system could reveal non-obvious reaction pathways and intermediates.

Cutting-edge techniques such as kinetic isotope effect studies, in situ spectroscopic monitoring (e.g., NMR, IR), and high-level computational modeling can be employed to elucidate transition states and reaction energy profiles. nih.gov This knowledge will be invaluable for optimizing reaction conditions to favor desired products and suppress unwanted side reactions. Furthermore, understanding the electronic and steric factors that influence the reactivity of the this compound core will guide the design of derivatives with tailored properties.

Predictive Modeling for Rational Design and Discovery

Computational chemistry and predictive modeling are becoming indispensable tools in modern drug discovery and materials science. The application of these techniques to the this compound scaffold holds immense potential for accelerating the discovery of new functional molecules. In silico approaches can be used to predict the physicochemical properties, metabolic stability, and potential biological activities of virtual libraries of derivatives, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

Techniques such as covalent docking, molecular dynamics simulations, and free energy calculations can be used to model the interactions of this compound derivatives with biological targets, aiding in the rational design of potent and selective inhibitors. nih.gov For materials science applications, density functional theory (DFT) calculations can predict the electronic and photophysical properties of metal complexes incorporating this compound ligands, guiding the design of new materials for applications such as organic light-emitting diodes (OLEDs). researchgate.net

Integration into Novel Functional Materials and Devices

The unique electronic properties and coordination capabilities of the this compound core make it an attractive building block for the construction of novel functional materials. The nitrogen-rich heterocyclic system can act as a ligand for a variety of metal ions, leading to the formation of coordination complexes with interesting photophysical and electronic properties. For example, iridium(III) complexes containing 3-(pyridine-2-yl)-1,2,4-triazine ligands have been shown to exhibit red luminescence, suggesting their potential use in OLEDs and as phosphorescent sensors. researchgate.net

Future research in this area will likely focus on the synthesis and characterization of a wider range of metal-organic frameworks (MOFs) and coordination polymers based on the this compound scaffold. The porous nature of MOFs could be exploited for applications in gas storage, separation, and catalysis. Furthermore, the development of this compound-based materials with tunable electronic properties could lead to their integration into a variety of electronic devices, including sensors and solar cells.

Expanding Applications in Chemical Biology Research

The field of chemical biology has seen a surge in the use of bioorthogonal reactions for studying biological processes in their native environment. Pyridinium (B92312) 1,2,4-triazines have emerged as powerful reagents in this context, particularly in inverse-electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles. nih.govresearchgate.net These reactions are characterized by fast kinetics and high specificity, making them ideal for bioconjugation applications.

A key area for future research is the expansion of the chemical biology toolbox with novel this compound derivatives that offer enhanced properties. This includes the development of reagents with improved water solubility, stability, and reaction kinetics. nih.gov A particularly exciting prospect is the further exploration of the fluorogenic properties of these compounds. The reaction of certain pyridinium 1,2,4-triazines with trans-cyclooctenes results in the formation of fluorescent products, enabling the development of "turn-on" probes for bioimaging with a high signal-to-noise ratio. nih.govrsc.org Future work will likely focus on fine-tuning the substitution pattern of the this compound core to modulate the fluorescence properties of the resulting cycloadducts, leading to a new generation of probes for live-cell imaging and diagnostics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Pyridino(3,2-e)1,2,4-triazine derivatives, and how are their structures validated?

  • Methodological Answer : Common synthetic approaches include condensation reactions of semicarbazones/thiosemicarbazones under alkaline conditions (e.g., NaOH reflux) and cyclization of hydrazono derivatives with acetylacetone or malononitrile in acidic media . Structural validation typically employs 1H NMR (to confirm proton environments) and IR spectroscopy (to identify functional groups like C=N or S–H). For example, derivatives synthesized via 1,2,4-triazine precursors show characteristic NMR peaks at δ 7.5–8.5 ppm for aromatic protons and IR bands near 1600 cm⁻¹ for triazine rings .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound derivatives?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) confirms molecular formulas, especially for fluorinated derivatives .
  • X-ray crystallography resolves crystal packing and substituent orientation in complexes like 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine .
  • HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity, particularly for intermediates used in biological assays .

Q. What are the common pharmacological activities associated with this compound derivatives?

  • Methodological Answer : These derivatives exhibit antitumor activity via inhibition of receptor tyrosine kinases (e.g., IC₅₀ values <10 μM in breast cancer cell lines) , antifungal properties (e.g., MIC₉₀ of 8 μg/mL against Candida albicans) , and antioxidant effects (IC₅₀ ~25 μM in DPPH assays) . Activity is often optimized by substituting the triazine core with lipophilic groups (e.g., alkylthio or aryl moieties) .

Advanced Research Questions

Q. How can computational methods like molecular docking and DFT predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) identifies binding poses to targets like cyclin-dependent kinases (CDKs). For example, fluorinated derivatives show strong hydrogen bonding with CDK2 active sites (binding energy ≤−8.5 kcal/mol) .
  • DFT calculations (B97−1 functional, TZ2P basis set) predict vibrational spectra and electronic properties, aiding in spectral interpretation and reactivity analysis .

Q. What strategies resolve contradictions in biological activity data arising from different synthetic routes?

  • Methodological Answer :

  • Systematic SAR studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) across derivatives synthesized via divergent routes .
  • In vitro validation : Re-test disputed compounds under standardized conditions (e.g., fixed cell lines, ATP concentration in kinase assays) .
  • Metabolic stability assays : Use liver microsomes to rule out pharmacokinetic variability .

Q. How does introducing fluorine atoms affect the electronic and pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Fluorination increases lipophilicity (logP ↑ by 0.5–1.0) and metabolic stability (e.g., t₁/₂ in human microsomes extended from 2.5 to 6.7 hours). Synthesis involves refluxing 4,4'-difluorobenzil with aminoguanidine bicarbonate to yield 3-amino-5,6-difluorophenyl derivatives, followed by cyclization with chloroacetonitrile .

Q. What are the challenges in synthesizing hybrid molecules combining this compound with benzofuran moieties?

  • Methodological Answer : Key challenges include:

  • Regioselectivity control : Multi-step synthesis starting from salicylaldehyde requires precise temperature control (70–80°C) to avoid side products .
  • Purification difficulties : Use preparative HPLC with trifluoroacetic acid modifiers to isolate polar intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.